Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide
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Overview
Description
Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[331]nonane 3,3-dioxide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include controlled temperatures and the use of specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as a positive allosteric modulator of certain receptors, enhancing their activity in the presence of natural ligands.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler analog with a similar core structure.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A related compound with additional methyl groups.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Another analog with a ketone functional group.
Uniqueness
Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H15NO3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(1S,5R)-9-methyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C8H15NO3S/c1-8(10)6-2-9-3-7(8)5-13(11,12)4-6/h6-7,9-10H,2-5H2,1H3/t6-,7+,8? |
InChI Key |
QWBKRWGEDNNNOH-DHBOJHSNSA-N |
Isomeric SMILES |
CC1([C@@H]2CNC[C@H]1CS(=O)(=O)C2)O |
Canonical SMILES |
CC1(C2CNCC1CS(=O)(=O)C2)O |
Origin of Product |
United States |
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